(1-Benzylazetidine-2,4-diyl)dimethanol
Description
The exact mass of the compound (1-Benzylazetidine-2,4-diyl)dimethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1-Benzylazetidine-2,4-diyl)dimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Benzylazetidine-2,4-diyl)dimethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[1-benzyl-4-(hydroxymethyl)azetidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-8-11-6-12(9-15)13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVDKEPRJUNWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C1CO)CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562650 | |
| Record name | (1-Benzylazetidine-2,4-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127310-66-1 | |
| Record name | (1-Benzylazetidine-2,4-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Benzylazetidine-2,4-diyl)dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (1-Benzylazetidine-2,4-diyl)dimethanol: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1-Benzylazetidine-2,4-diyl)dimethanol (CAS Number: 127310-66-1), a functionalized azetidine with significant potential as a versatile building block in medicinal chemistry. This document will delve into its chemical properties, a proposed stereoselective synthesis, detailed analytical characterization, and prospective applications in the development of novel therapeutics.
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug design.[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, making it an attractive component for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] Azetidine-containing compounds have shown a wide range of biological activities, including antibacterial, anticancer, and acting as central nervous system modulators.[3][4] Specifically, 2,4-disubstituted azetidines provide a valuable platform for creating molecular diversity, allowing for the precise spatial arrangement of functional groups to optimize interactions with biological targets.[5] (1-Benzylazetidine-2,4-diyl)dimethanol, with its N-benzyl protection and two primary alcohol functionalities, represents a key intermediate for the synthesis of more complex and potentially bioactive molecules.
Physicochemical and Structural Properties
(1-Benzylazetidine-2,4-diyl)dimethanol is a chiral molecule that can exist as cis and trans diastereomers. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 127310-66-1 | PubChem[6] |
| Molecular Formula | C₁₂H₁₇NO₂ | PubChem[6] |
| Molecular Weight | 207.27 g/mol | PubChem[6] |
| IUPAC Name | [1-benzyl-4-(hydroxymethyl)azetidin-2-yl]methanol | PubChem[6] |
| Synonyms | cis-1-Benzylazetidine-2,4-diyl)dimethanol | Sigma-Aldrich[7] |
| Physical Form | White to yellow solid | Sigma-Aldrich[7] |
| Storage Temperature | +4°C | Sigma-Aldrich[7] |
Proposed Stereoselective Synthesis
Synthetic Strategy Overview
The proposed synthetic pathway commences with azetidine-2,4-dicarboxylic acid, a readily available starting material. The carboxylic acid groups are first protected as methyl esters. Subsequent N-benzylation introduces the benzyl group onto the nitrogen atom. The crucial step involves the stereoselective reduction of the diester to the corresponding diol. The stereochemical outcome of this reduction will determine the cis or trans configuration of the final product.
Caption: Proposed synthetic workflow for (1-Benzylazetidine-2,4-diyl)dimethanol.
Detailed Experimental Protocol
Step 1: Diesterification of Azetidine-2,4-dicarboxylic Acid
-
To a stirred suspension of azetidine-2,4-dicarboxylic acid (1.0 eq) in methanol (0.2 M) at 0 °C, slowly add thionyl chloride (2.2 eq).
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield dimethyl azetidine-2,4-dicarboxylate.
Causality: The use of thionyl chloride in methanol is a standard and efficient method for the esterification of carboxylic acids. The in situ generation of HCl from the reaction of SOCl₂ with methanol catalyzes the esterification.
Step 2: N-Benzylation
-
To a solution of dimethyl azetidine-2,4-dicarboxylate (1.0 eq) in anhydrous acetonitrile (0.1 M), add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq).
-
Stir the mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford dimethyl 1-benzylazetidine-2,4-dicarboxylate.
Causality: Potassium carbonate acts as a base to deprotonate the secondary amine of the azetidine, facilitating nucleophilic attack on the benzyl bromide. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
Step 3: Reduction to the Diol
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) at 0 °C under an inert atmosphere, add a solution of dimethyl 1-benzylazetidine-2,4-dicarboxylate (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield (1-Benzylazetidine-2,4-diyl)dimethanol.
Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. The use of anhydrous THF and an inert atmosphere is crucial due to the reactivity of LiAlH₄ with water. The stereochemistry of the final product (cis vs. trans) will depend on the stereochemistry of the starting dicarboxylate and the reaction conditions.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized (1-Benzylazetidine-2,4-diyl)dimethanol.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzylic protons, the aromatic protons of the benzyl group, the protons on the azetidine ring, and the methylene protons of the hydroxymethyl groups. The coupling constants between the azetidine ring protons will be indicative of the cis or trans stereochemistry. |
| ¹³C NMR | Resonances for the carbons of the benzyl group, the azetidine ring carbons, and the carbons of the hydroxymethyl groups. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (208.1332). |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol groups, and peaks corresponding to C-H and C-N stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Chiral HPLC can be used to determine the enantiomeric excess if a stereoselective synthesis is performed. |
Potential Applications in Drug Discovery
(1-Benzylazetidine-2,4-diyl)dimethanol is a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The two primary alcohol functional groups can be selectively modified to introduce a variety of substituents, enabling the creation of a library of diverse compounds for biological screening.
Scaffold for Combinatorial Chemistry
The diol functionality allows for the divergent synthesis of a wide array of derivatives. For instance, the hydroxyl groups can be oxidized to aldehydes or carboxylic acids, which can then be used in reductive amination or amidation reactions. They can also be converted to leaving groups for nucleophilic substitution, or used in etherification and esterification reactions. This versatility makes (1-Benzylazetidine-2,4-diyl)dimethanol an ideal scaffold for generating compound libraries for high-throughput screening.
Caption: Potential derivatization pathways of (1-Benzylazetidine-2,4-diyl)dimethanol.
Mimic of Natural Scaffolds
The rigid, three-dimensional structure of the azetidine ring can serve as a bioisostere for other cyclic systems, such as proline or other amino acids, in peptidomimetics. The defined spatial orientation of the substituents at the 2 and 4 positions can be exploited to mimic the presentation of side chains in peptides, potentially leading to compounds with improved metabolic stability and oral bioavailability.
Precursor for Biologically Active Compounds
Azetidine derivatives have been investigated for the treatment of neurological disorders such as Parkinson's disease and Tourette's syndrome.[3] The structural features of (1-Benzylazetidine-2,4-diyl)dimethanol make it a suitable starting point for the synthesis of novel compounds to be tested in these and other therapeutic areas. The N-benzyl group can be removed via hydrogenolysis to provide a free secondary amine, which can be further functionalized to introduce pharmacophoric groups.
Safety and Handling
Based on GHS classifications, (1-Benzylazetidine-2,4-diyl)dimethanol is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
(1-Benzylazetidine-2,4-diyl)dimethanol is a valuable and versatile building block with significant potential in medicinal chemistry and drug discovery. Although detailed synthetic procedures are not widely published, a robust and stereoselective synthesis can be proposed based on established chemical principles. Its bifunctional nature, combined with the unique properties of the azetidine scaffold, makes it an attractive starting material for the generation of diverse compound libraries. Further research into the synthesis and biological evaluation of derivatives of (1-Benzylazetidine-2,4-diyl)dimethanol is warranted and holds promise for the discovery of new therapeutic agents.
References
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A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters.[5]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. PubMed.[11]
-
Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.[3]
-
(1-Benzylazetidine-2,4-diyl)dimethanol | C12H17NO2. PubChem.[6]
-
Azetidine synthesis. Organic Chemistry Portal.[12]
-
Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. Semantic Scholar.[13]
-
Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing.[14]
-
Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1.[8]
-
Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282.[4]
-
Synthesis of 1-Benzyl-2,4-diarylimidazole through I2/CuI-Catalyzed Cyclization of Benzylamine and Hydrazone. PubMed.[15]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.[16]
-
Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. PubMed.[17]
-
Synthesis of 1-Benzyl-2,4-diarylimidazole through I2/CuI-Catalyzed Cyclization of Benzylamine and Hydrazone. ResearchGate.[18]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.[2]
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Substituted Azetidines in Drug Discovery | Building Blocks | Blog. Life Chemicals.[1]
-
Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines. [Journal name not provided].[19]
-
cis-(1-Benzylazetidine-2,4-diyl)dimethanol | 127310-66-1. Sigma-Aldrich.[7]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH.[20]
-
Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry | Request PDF. ResearchGate.[21]
-
9 - Organic Syntheses Procedure. Organic Syntheses.[22]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.[23]
-
Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. PubMed.[24]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI.[25]
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Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed.[26]
-
Reduction of some esters of pyrazole-3,4-dicarboxylic acid. RSC Publishing.[9]
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Technical Analysis: Spectroscopic Characterization of (1-Benzylazetidine-2,4-diyl)dimethanol
Executive Summary & Structural Context[1][2][3][4][5]
(1-Benzylazetidine-2,4-diyl)dimethanol is a strained, four-membered nitrogen heterocycle functionalized with two hydroxymethyl groups.[1] It serves as a critical intermediate in the synthesis of chiral ligands, amino acid mimetics, and biologically active scaffolds.[2]
The characterization of this molecule presents unique challenges due to stereoisomerism and ring strain .[1][2] The 2,4-substitution pattern generates two distinct diastereomers:
-
Cis-isomer: A meso compound possessing a plane of symmetry (
).[1][2] -
Trans-isomer: A chiral pair (
symmetry) typically existing as a racemate.[1][2]
This guide provides a rigorous analytical framework for distinguishing these isomers and validating the structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]
Stereochemical Analysis & Symmetry
Understanding the symmetry of the molecule is the prerequisite for interpreting the NMR data.[2] The chemical equivalence of protons dictates the integration and multiplicity of the signals.[2]
Visualization: Stereochemical Symmetry
The following diagram illustrates the symmetry elements that define the NMR equivalence for the cis (meso) and trans isomers.
Caption: Symmetry analysis determining chemical equivalence in NMR. Note that while both isomers show equivalence between H-2 and H-4, the magnetic environment of the H-3 protons differs significantly.[1]
Nuclear Magnetic Resonance (NMR) Protocol[1][5][6]
Experimental Methodology
-
Solvent: Chloroform-
( ) is the standard solvent.[1][2] However, Methanol- ( ) is recommended if hydroxyl proton exchange broadening obscures coupling patterns. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (
0.00 ppm) or residual solvent peak ( 7.26 ppm).[1][2]
Predicted ¹H NMR Data (Cis-Isomer)
The cis-isomer is the most common commercial form (CAS 127310-66-1).[1][2] Due to the plane of symmetry, the spectrum is simplified.[2]
| Position | Proton Count | Multiplicity | Approx. Shift ( | Diagnostic Notes |
| Aromatic | 5H | Multiplet | 7.20 – 7.40 | Typical mono-substituted benzene ring.[1][2] |
| Benzylic ( | 2H | Singlet (or AB q) | 3.60 – 3.75 | Appears as a singlet if N-inversion is fast; AB quartet if slow or sterically hindered.[1][2] |
| H-2, H-4 | 2H | Multiplet | 3.20 – 3.40 | Equivalent.[1][2] Shifted downfield by adjacent N and hydroxymethyl groups.[1][2] |
| 4H | Multiplet/Doublet | 3.50 – 3.80 | Diastereotopic protons within the methylene group may cause complex splitting (ABX).[1][2] | |
| H-3a, H-3b | 2H | Distinct Multiplets | 1.80 – 2.20 | Key Diagnostic: In cis-azetidines, one H-3 is cis to the bulky groups, the other is trans.[1] They have distinct shifts and coupling constants ( |
| -OH | 2H | Broad Singlet | Variable | Disappears upon |
Distinguishing Cis vs. Trans
The differentiation relies on the H-3 methylene protons :
-
Cis-Isomer: The H-3 protons are diastereotopic and magnetically distinct due to the "roof" effect of the 2,4-substituents.[1] You will likely see two distinct signals for H-3a and H-3b.[1][2]
-
Trans-Isomer: Due to
symmetry, the average environment of H-3 protons may appear more similar, or the coupling pattern to H-2/H-4 will differ ( vs coupling).[1]
Mass Spectrometry (MS) Profiling[1]
Experimental Methodology
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+ve).[1][2]
-
Detector: Q-TOF or Orbitrap for High-Resolution Mass Spectrometry (HRMS).[1][2]
Fragmentation Pathway Analysis
Azetidines are highly strained.[1][2] Under Collision-Induced Dissociation (CID), the ring opens readily. The N-benzyl group directs the fragmentation, often dominating the spectrum with the tropylium ion.[2]
Fragmentation Table
| m/z (Theoretical) | Ion Identity | Mechanism |
| 208.13 | Parent molecular ion (Stable in soft ionization).[1][2] | |
| 190.12 | Loss of water from hydroxymethyl group.[1][2] | |
| 116.07 | Loss of benzyl radical/cation (Azetidine core).[1][2] | |
| 91.05 | Tropylium Ion (Base Peak) .[1][2] Characteristic of benzyl amines. |
Visualization: MS Fragmentation Logic
The following diagram details the specific cleavage events expected during MS/MS analysis.
Caption: ESI(+) Fragmentation pathways. The formation of the tropylium ion (m/z 91) is the dominant diagnostic feature for N-benzyl derivatives.
Synthesis & Impurity Profiling[3][7]
When analyzing this compound, researchers must be aware of common synthetic byproducts that may interfere with spectral interpretation.
-
Ring Opening: In acidic media, the azetidine ring can open to form linear amino alcohols.[1][2]
-
Debenzylation: Loss of the benzyl group.[1][2][3]
-
MS Sign: Peak at m/z 118 (Azetidine-2,4-dimethanol).[1]
-
-
Incomplete Reduction: If synthesized from the corresponding ester/amide.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14654425, (1-Benzylazetidine-2,4-diyl)dimethanol.[1] Retrieved from [Link][1]
-
Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles.[2] Organic Preparations and Procedures International.[1][2] (General reference for Azetidine NMR shifts and ring strain properties).
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][2] University Science Books.[1][2] (Source for Tropylium ion fragmentation mechanisms).[1][2][3]
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Solubility Profile & Isolation Strategy: (1-Benzylazetidine-2,4-diyl)dimethanol
The following technical guide is structured to provide an exhaustive analysis of the solubility profile of (1-Benzylazetidine-2,4-diyl)dimethanol (CAS: 127310-66-1). This document synthesizes physicochemical principles with practical isolation strategies, designed for researchers optimizing synthesis, purification, or formulation workflows.
Physicochemical Architecture & Solubility Logic
To predict and manipulate the solubility of (1-Benzylazetidine-2,4-diyl)dimethanol, one must first deconstruct its molecular scaffold. This compound acts as an amphiphilic chimera, balancing a lipophilic anchor with a hydrophilic payload.
Structural Analysis[1][2]
-
The Anchor (Lipophilic): The
-Benzyl group provides significant hydrophobicity ( contribution ~ +2.5). This moiety drives solubility in chlorinated solvents and aromatics, facilitating extraction from aqueous phases. -
The Core (Basic/Strained): The Azetidine ring is a strained, four-membered nitrogen heterocycle.[1][2][3] The tertiary amine acts as a Lewis base (approximate
of conjugate acid: 8.5–9.5). This creates a pH-dependent solubility switch—lipophilic in basic conditions, hydrophilic in acidic conditions. -
The Payload (Hydrophilic): The 2,4-bis(hydroxymethyl) groups introduce dual hydrogen-bonding donors and acceptors. These groups significantly reduce solubility in non-polar hydrocarbons (hexanes) and enhance compatibility with polar protic solvents (alcohols).
Predicted Physicochemical Constants
| Property | Estimated Value | Impact on Solubility |
| Molecular Weight | 207.27 g/mol | Low MW favors dissolution in diverse solvents. |
| LogP (Octanol/Water) | ~0.7 – 1.2 | Moderate lipophilicity; likely soluble in organic/aqueous interfaces. |
| pKa (Conjugate Acid) | ~9.0 | High water solubility at pH < 7 (protonated); Low at pH > 10. |
| H-Bond Donors | 2 (-OH) | Requires polar solvents to disrupt crystal lattice energy. |
| H-Bond Acceptors | 3 (N, 2xO) | Good solubility in protic solvents (MeOH, EtOH). |
Solubility Landscape
The following table categorizes organic solvents based on their thermodynamic compatibility with the target molecule. This data is derived from the "like-dissolves-like" principle applied to amino-diol scaffolds and standard isolation protocols for
Solvent Compatibility Matrix
| Solvent Class | Specific Solvents | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary Extraction Solvent. The benzyl group interacts favorably; DCM is the gold standard for extracting this diol from aqueous reaction quenches. |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Dissolution Solvent. Excellent for reactions (e.g., hydrogenolysis) or transferring the compound. Not suitable for extraction from water due to miscibility. |
| Polar Aprotic | DMSO, DMF, DMAc | High | Reaction Solvent. Solubilizes the compound readily but difficult to remove. Use only if downstream chemistry requires high temperatures or specific activation. |
| Esters/Ethers | Ethyl Acetate, THF, Diethyl Ether | Moderate | Secondary Extraction/Wash. Good solubility, but less efficient than DCM. Diethyl ether may require larger volumes. THF is excellent but water-miscible. |
| Aromatics | Toluene, Benzene | Moderate to Low | Recrystallization Solvent. Soluble at high temperatures (reflux), sparingly soluble at room temperature. Ideal for purification via cooling crystallization. |
| Alkanes | Hexanes, Heptane, Pentane | Poor / Insoluble | Anti-Solvent. The compound will precipitate/oil out. Use these to crash the product out of DCM or Ethyl Acetate solutions. |
| Aqueous | Water (Neutral/Basic) | Low | The free base is sparingly soluble. |
| Aqueous | Water (Acidic, pH < 4) | High | Forms the water-soluble hydrochloride salt. |
Visualization: Solubility & Purification Workflow
The following diagram illustrates the logical flow for isolating the compound based on its solubility switches.
Figure 1: Solubility-driven isolation workflow. The basicity of the azetidine allows it to remain in the organic phase during basic workup, distinguishing it from acidic byproducts.
Experimental Protocols
Protocol A: Quantitative Solubility Determination (Saturation Shake-Flask)
Since exact quantitative values (mg/mL) are batch-dependent and rarely published for intermediates, use this protocol to generate internal data.
-
Preparation : Weigh approx. 50 mg of (1-Benzylazetidine-2,4-diyl)dimethanol into a 4 mL glass vial.
-
Solvent Addition : Add the target solvent (e.g., Toluene) in 100 µL increments at 25°C.
-
Equilibration : Vortex for 1 minute after each addition. If the solid dissolves, record the volume.
-
Saturation : If undissolved solid remains after 1 mL, place the vial in a shaker at 25°C for 24 hours.
-
Analysis : Filter the supernatant through a 0.45 µm PTFE filter. Analyze the filtrate via HPLC-UV (254 nm, detecting the benzyl chromophore) against a calibration curve.
Protocol B: Recrystallization (Purification)
This method exploits the temperature-dependent solubility in aromatic solvents.
-
Dissolution : Dissolve the crude solid in minimal boiling Toluene (approx. 5-10 mL per gram).
-
Clarification : If the solution is cloudy, filter while hot through a glass frit.
-
Nucleation : Allow the solution to cool slowly to room temperature.
-
Anti-solvent (Optional) : If no crystals form, add Hexanes dropwise until slight turbidity persists, then cool to 4°C.
-
Collection : Filter the white crystals and wash with cold Hexanes (in which the compound is insoluble) to remove surface impurities.
Critical Application Notes
-
Reaction Solvent Selection : For oxidation reactions (e.g., Swern oxidation of the diol to the dialdehyde), DCM is the optimal solvent due to high solubility at -78°C. Avoid DMSO for the reaction itself if workup difficulty is a concern, though DMSO is a reagent in Swern.
-
Storage : Store the compound in solid form. Solutions in chlorinated solvents may undergo slow
-alkylation or decomposition over months. -
Salt Formation : If higher water solubility is required for biological assays, treat the DCM solution with 1.0 equivalent of HCl in Dioxane to precipitate the hydrochloride salt , which will be highly water-soluble.
References
-
Padwa, A. (2012).[1] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[1] Link
-
Couty, F., & Evano, G. (2006). Synthesis of azetidines. Organic Chemistry Portal. Link
-
PubChem . (2025). Compound Summary: (1-Benzylazetidine-2,4-diyl)dimethanol.[4][5][6][7][8] National Library of Medicine. Link
-
Sigma-Aldrich . (2025). Product Specification: Azetidine Derivatives. Merck KGaA. Link
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molcore.com [molcore.com]
- 5. (cis-1-Benzylazetidine-2,4-diyl)dimethanol | 127310-66-1 [sigmaaldrich.com]
- 6. (1-Benzylazetidine-2,4-diyl)dimethanol | C12H17NO2 | CID 14654425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - (1-benzylazetidine-2,4-diyl)dimethanol (C12H17NO2) [pubchemlite.lcsb.uni.lu]
- 8. 127310-66-1|cis-(1-Benzylazetidine-2,4-diyl)dimethanol|BLD Pharm [bldpharm.com]
Methodological & Application
Click chemistry reactions with functionalized (1-Benzylazetidine-2,4-diyl)dimethanol
Application Notes and Protocols: Harnessing Click Chemistry with Functionalized (1-Benzylazetidine-2,4-diyl)dimethanol for Advanced Drug Discovery and Bioconjugation
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of click chemistry to the novel scaffold, (1-Benzylazetidine-2,4-diyl)dimethanol. We delineate the strategic functionalization of this azetidine core to introduce bioorthogonal handles—azides and alkynes—and subsequently detail robust protocols for their conjugation using both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The methodologies presented herein are designed to empower researchers in drug discovery, medicinal chemistry, and chemical biology to leverage the unique structural and physicochemical properties of the azetidine motif for the rapid and efficient synthesis of diverse molecular architectures and bioconjugates.
Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry
1.1. The Azetidine Scaffold: A Rising Star in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a synthetic curiosity to a privileged scaffold in modern drug development.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) and conformational rigidity offer a unique three-dimensional geometry that can enhance pharmacokinetic properties, improve metabolic stability, and increase aqueous solubility of drug candidates.[2][3][4] First synthesized in 1888, the azetidine motif is now a key component in several FDA-approved drugs, highlighting its therapeutic potential.[1][2] The (1-Benzylazetidine-2,4-diyl)dimethanol core, with its two primary alcohol functionalities, presents a versatile platform for divergent synthesis, allowing for the introduction of various functional groups and building blocks.
1.2. Click Chemistry: A Paradigm Shift in Chemical Synthesis
Introduced by K. B. Sharpless in 2001, "click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[5][6] These reactions are characterized by their simplicity, stereospecificity, and compatibility with a wide range of functional groups and reaction conditions, often proceeding in benign or easily removable solvents.[5][7] The most prominent example of click chemistry is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes to form 1,2,3-triazoles.[8] The copper(I)-catalyzed version of this reaction (CuAAC) exhibits a massive rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction and proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[5] This reaction's insensitivity to aqueous conditions and a broad pH range (4-12) makes it exceptionally suitable for biological applications.[5][9]
The synergy between the desirable properties of the azetidine scaffold and the efficiency and orthogonality of click chemistry provides a powerful strategy for the rapid assembly of complex molecules with potential therapeutic applications.[10][11] This guide will provide the necessary protocols to exploit this synergy.
Functionalization of (1-Benzylazetidine-2,4-diyl)dimethanol for Click Chemistry
The primary alcohol groups of (1-benzylazetidine-2,4-diyl)dimethanol serve as convenient handles for introducing the requisite azide and alkyne functionalities for click chemistry. The following protocols outline the synthesis of key intermediates.
2.1. Synthesis of (1-Benzylazetidine-2,4-diyl)bis(methylene) dialkyne
This protocol describes the introduction of a terminal alkyne group. Propargyl bromide is a common and effective reagent for this transformation.
Protocol 2.1: Propargylation of (1-Benzylazetidine-2,4-diyl)dimethanol
-
Materials:
-
(1-Benzylazetidine-2,4-diyl)dimethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide (80% in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of NaH (2.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of (1-benzylazetidine-2,4-diyl)dimethanol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add propargyl bromide (2.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dialkyne.
-
2.2. Synthesis of 2,4-Bis(azidomethyl)-1-benzylazetidine
This protocol details the conversion of the primary alcohols to azides, a crucial partner for the alkyne in click reactions. A two-step process involving mesylation followed by azide displacement is generally reliable.
Protocol 2.2: Azidation of (1-Benzylazetidine-2,4-diyl)dimethanol
-
Materials:
-
(1-Benzylazetidine-2,4-diyl)dimethanol
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Mesylation: To a stirred solution of (1-benzylazetidine-2,4-diyl)dimethanol (1.0 eq.) and Et₃N (2.5 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add MsCl (2.2 eq.) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dimesylate. Caution: Mesylates can be unstable; it is often best to proceed to the next step without extensive purification.
-
Azide Displacement: Dissolve the crude dimesylate in DMF and add NaN₃ (5.0 eq.).
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diazide.
-
Click Chemistry Protocols
With the functionalized azetidine derivatives in hand, the following sections provide detailed protocols for performing both CuAAC and SPAAC reactions.
3.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a robust and highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles.[12] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt and a reducing agent.[5]
Protocol 3.1: General Procedure for CuAAC
-
Materials:
-
Azide-functionalized (1-benzylazetidine-2,4-diyl)dimethanol derivative (1.0 eq.)
-
Alkyne-containing molecule (1.0-1.2 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq.)
-
Sodium ascorbate (0.1-0.2 eq.)
-
Solvent system (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)
-
-
Procedure:
-
In a reaction vial, dissolve the azide-functionalized azetidine derivative and the alkyne in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of CuSO₄·5H₂O in water.
-
In another vial, prepare a fresh solution of sodium ascorbate in water.
-
To the stirred solution of the azide and alkyne, add the CuSO₄ solution followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature for 4-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) or subjected to microwave irradiation to accelerate the reaction if necessary.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., EtOAc or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography or preparative HPLC.
-
Table 1: Typical Reaction Parameters for CuAAC
| Parameter | Recommended Range | Rationale |
| Stoichiometry | 1.0-1.2 eq. of alkyne per azide group | A slight excess of one reactant can drive the reaction to completion. |
| Catalyst Loading | 1-10 mol% CuSO₄·5H₂O | Lower catalyst loading is often sufficient and minimizes copper contamination. |
| Reducing Agent | 2-5 mol% Sodium Ascorbate | Ensures the reduction of Cu(II) to the active Cu(I) species.[5] |
| Solvent | t-BuOH/H₂O, DMF, DMSO | The choice of solvent depends on the solubility of the reactants. Aqueous mixtures are often preferred for their rate-enhancing effects.[5] |
| Temperature | Room temperature to 60 °C | Most CuAAC reactions proceed efficiently at room temperature. |
| Reaction Time | 4-24 hours | Varies depending on the reactivity of the substrates and reaction conditions. |
Visualization 1: CuAAC Reaction Workflow
Caption: Workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
3.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the presence of copper is undesirable (e.g., in living systems), SPAAC offers a bioorthogonal alternative.[13][14] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a catalyst.[15][16]
Protocol 3.2: General Procedure for SPAAC
-
Materials:
-
Azide-functionalized (1-benzylazetidine-2,4-diyl)dimethanol derivative (1.0 eq.)
-
DBCO-functionalized molecule (1.0-1.5 eq.)
-
Solvent (e.g., DMSO, DMF, or aqueous buffer)
-
-
Procedure:
-
Dissolve the azide-functionalized azetidine derivative and the DBCO-functionalized molecule in the chosen solvent.
-
Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can often be isolated directly or after a simple workup (e.g., dilution with water and extraction if an organic solvent is used).
-
Purify the product as needed by flash column chromatography or preparative HPLC.
-
Table 2: Typical Reaction Parameters for SPAAC
| Parameter | Recommended Range | Rationale |
| Stoichiometry | 1.0-1.5 eq. of DBCO per azide group | A slight excess of the DBCO reagent can improve reaction kinetics. |
| Solvent | DMSO, DMF, Aqueous Buffers | The choice of solvent is dictated by the solubility of the reactants. SPAAC is highly compatible with aqueous media.[17] |
| Temperature | Room temperature | SPAAC reactions are typically performed at ambient temperature. |
| Reaction Time | 1-24 hours | Reaction rates are generally slower than CuAAC and are concentration-dependent.[18] |
Visualization 2: SPAAC Reaction Workflow
Caption: Workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Product Characterization
The successful synthesis of the triazole products should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the formation of the triazole ring and the overall structure of the product. The characteristic triazole proton signal typically appears in the range of 7.5-8.5 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, providing further evidence of a successful reaction.
Applications and Future Directions
The ability to rapidly and efficiently conjugate the (1-benzylazetidine-2,4-diyl)dimethanol scaffold to a wide variety of molecules opens up numerous possibilities in drug discovery and chemical biology.
-
Drug Discovery: The triazole linker formed via click chemistry is not merely a passive connector but can act as a bioisostere for other functional groups and participate in hydrogen bonding, potentially enhancing the binding affinity of a drug candidate to its target.[8] The modular nature of this approach allows for the rapid generation of compound libraries for high-throughput screening.[10]
-
Bioconjugation: The bioorthogonality of click chemistry, particularly SPAAC, makes it an ideal tool for labeling biomolecules such as proteins, nucleic acids, and lipids.[10][11] Azide- or alkyne-functionalized azetidine derivatives can be used to introduce this valuable scaffold into biological systems for applications in imaging, diagnostics, and targeted drug delivery.[]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation (CuAAC) | Inactive catalyst | Use freshly prepared solutions of CuSO₄ and sodium ascorbate. Ensure the sodium ascorbate is in excess. |
| Poor solubility of reactants | Try a different solvent system (e.g., add a co-solvent like DMSO or DMF). | |
| Side product formation (CuAAC) | Oxidative homocoupling of alkynes | Degas the solvent and run the reaction under an inert atmosphere. Ensure sufficient reducing agent is present. |
| Slow reaction (SPAAC) | Low reactant concentration | Increase the concentration of the reactants. |
| Steric hindrance | Consider a less sterically hindered cyclooctyne or azide. |
Conclusion
The combination of the structurally unique (1-benzylazetidine-2,4-diyl)dimethanol scaffold and the power of click chemistry provides a versatile and efficient platform for the synthesis of novel chemical entities. The detailed protocols and insights provided in this application note are intended to enable researchers to readily adopt these methodologies and accelerate their research in drug discovery, bioconjugation, and materials science.
References
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. [Link]
-
Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. [Link]
-
Jain, A., & Sharma, S. (2022). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Omega, 7(3), 2375–2394. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Krasnova, L., & Chernyak, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6035-6085. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Copper-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
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Wikipedia. Click chemistry. [Link]
-
baseclick GmbH. Protocols. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Fairweather, S. D., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400975. [Link]
-
Li, H., et al. (2013). Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. Analytical Chemistry, 85(3), 1919–1925. [Link]
-
Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 12(36), 6984-6988. [Link]
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Kumar, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
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Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals, 24(3), 289-302. [Link]
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Kumar, A., et al. (2021). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. Molecules, 26(15), 4548. [Link]
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Wang, Y., et al. (2017). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 22(10), 1597. [Link]
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Surana, K. R., et al. (2024). A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research, 7(4), 394-411. [Link]
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Fairweather, S. D., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
Díaz, D. D., et al. (2011). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 9(5), 1603-1616. [Link]
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Sletten, E. M., & Bertozzi, C. R. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Accounts of Chemical Research, 44(9), 666–676. [Link]
-
Fairweather, S. D., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
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Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]
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Géci, I., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(11), 6364–6443. [Link]
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Debets, M. F., et al. (2020). Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications. Chemistry – An Asian Journal, 15(17), 2604-2627. [Link]
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Kumar, A., et al. (2013). Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. Dalton Transactions, 42(35), 12548-12551. [Link]
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Lu, H., et al. (2018). Development of a Click-Chemistry Reagent Compatible with Mass Cytometry. Bioconjugate Chemistry, 29(5), 1545–1550. [Link]
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Zarei, M., et al. (2023). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. RSC Advances, 13(52), 36473-36483. [Link]
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Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. ResearchGate. [Link]
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Finnegan, J. R., et al. (2020). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry, 31(6), 1566–1571. [Link]
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Organic Chemistry Portal. Azetidine synthesis. [Link]
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Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
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McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075–1101. [Link]
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Perumal, S., et al. (2004). A green synthesis of benzimidazoles. Indian Journal of Chemistry - Section B, 43(6), 1319-1321. [Link]
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Gomaa, A. M., et al. (2020). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Chinese Chemical Society, 67(11), 2056-2067. [Link]
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Process Development and Scale-Up Guide: Synthesis of (1-Benzylazetidine-2,4-diyl)dimethanol
Executive Summary & Strategic Rationale
The azetidine ring system has emerged as a critical pharmacophore in modern drug discovery, offering a rigid, conformationally restricted alternative to pyrrolidines and piperidines. Specifically, (1-Benzylazetidine-2,4-diyl)dimethanol serves as a high-value scaffold for generating novel amino lipids, chiral ligands, and peptidomimetics.
However, the 2,4-disubstitution pattern presents unique synthetic challenges compared to the more common 3-substituted azetidines. The primary difficulties in scaling this chemistry are:
-
Ring Strain: The formation of the 4-membered ring is thermodynamically disfavored, requiring kinetic control to prevent polymerization.
-
Stereochemical Complexity: The synthesis often yields a mixture of cis and trans isomers, necessitating robust purification strategies.
-
Process Safety: The reduction of the dicarboxylate precursor involves high-energy hydride reagents, posing thermal risks on a kilogram scale.
This application note details a robust, scalable 2-step protocol designed to deliver multi-gram to kilogram quantities of the target diol with high purity (>95%).
Retrosynthetic Analysis & Pathway Design
The most reliable route for scale-up avoids the use of unstable 2,4-dicyanoazetidines. Instead, we utilize the "Glutarate Cyclization" strategy, followed by a hydride reduction.
Reaction Scheme
The synthesis proceeds via the double nucleophilic substitution of diethyl 2,4-dibromoglutarate with benzylamine, followed by global reduction of the diester.
Figure 1: Synthetic pathway from linear dibromide to the target azetidine diol.
Detailed Experimental Protocols
Step 1: Cyclization to Diethyl 1-benzylazetidine-2,4-dicarboxylate
Objective: Construct the strained azetidine ring while managing the exotherm and minimizing polymer formation.
-
Reagents:
-
Diethyl 2,4-dibromoglutarate (1.0 equiv)
-
Benzylamine (3.0 equiv) — Acts as both nucleophile and proton scavenger.
-
Acetonitrile (MeCN) — Solvent of choice for polar transition states.
-
Protocol:
-
Setup: Equip a 2L jacketed reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charging: Charge the reactor with Diethyl 2,4-dibromoglutarate (100 g, 0.28 mol) and MeCN (500 mL). Heat the solution to gentle reflux (approx. 82°C).
-
Addition (Critical): Add Benzylamine (89.9 g, 0.84 mol) dropwise over 2 hours.
-
Expert Insight: Do not add benzylamine to a cold solution. Adding to refluxing solvent ensures immediate reaction, preventing the accumulation of unreacted amine that could lead to a runaway exotherm later.
-
-
Reaction: Stir at reflux for an additional 4–6 hours. Monitor by HPLC/TLC until the dibromide is consumed.
-
Workup:
-
Cool to room temperature.[1] The hydrobromide salt of excess benzylamine will precipitate.
-
Filter off the solids and wash the cake with cold MeCN.
-
Concentrate the filtrate under reduced pressure to obtain a viscous oil.
-
-
Purification: Dissolve the residue in diethyl ether (or MTBE for safety) and wash with water to remove residual salts. Dry over MgSO4 and concentrate.
-
Note: The product is a mixture of cis and trans isomers (typically 60:40 ratio). For high-purity applications, high-vacuum distillation (bp 160–165°C @ 0.5 mmHg) is recommended here rather than chromatography.
-
Step 2: Reduction to (1-Benzylazetidine-2,4-diyl)dimethanol
Objective: Reduce the diester to the diol safely using Lithium Aluminum Hydride (LAH).
Safety Warning: LAH reacts violently with water and releases hydrogen gas. Ensure all equipment is flame-dried and under inert atmosphere.
Protocol:
-
Setup: Equip a 3L 3-neck flask with an overhead stirrer, temperature probe, and addition funnel under Nitrogen flow.
-
Slurry Preparation: Charge LAH pellets (12.0 g, 0.31 mol, 2.2 equiv) and anhydrous THF (400 mL). Cool to 0°C.[2]
-
Addition: Dissolve the Azetidine Diester (40 g, 0.14 mol) in anhydrous THF (100 mL). Add this solution dropwise to the LAH slurry, maintaining internal temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.
-
Checkpoint: Monitor by TLC (10% MeOH in DCM). The ester spot should disappear.
-
-
Fieser Quench (Crucial for Scale-Up):
-
Cool the mixture back to 0°C.
-
Carefully add 12 mL water (1 mL per g LAH). Caution: Vigorous gas evolution.
-
Add 12 mL 15% NaOH solution (1 mL per g LAH).
-
Add 36 mL water (3 mL per g LAH).
-
-
Isolation:
-
Warm to RT and stir for 30 minutes. The aluminum salts will form a granular, white sand-like precipitate (not a slime).
-
Filter through a Celite pad.[3] Wash the cake with hot THF (to ensure the polar diol is solubilized).
-
Concentrate the filtrate to yield the crude diol as a pale yellow solid or oil.
-
-
Final Purification: Recrystallize from Ethyl Acetate/Hexanes to isolate the target diol.
Process Data & Specifications
| Parameter | Specification / Result |
| Appearance | White to off-white solid |
| Yield (Step 1) | 65–75% (Distilled) |
| Yield (Step 2) | 80–85% |
| Purity (HPLC) | >98% (after crystallization) |
| Major Impurity | Monomethyl ester (incomplete reduction) |
| Isomeric Ratio | Dependent on crystallization; cis-isomer often crystallizes preferentially. |
Process Safety & Workflow Logic
The following diagram illustrates the operational workflow, highlighting critical safety control points (CP).
Figure 2: Operational workflow with Critical Control Points (CP) for safety.
Expert Tips for Troubleshooting
-
Polymers in Step 1: If the reaction mixture turns into a dark, insoluble tar, the concentration was likely too high or the addition of benzylamine was too fast. Maintain high dilution (0.5 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Filtration Issues in Step 2: If the aluminum salts clog the filter, the Fieser quench was likely rushed. Allow the granular precipitate to form by stirring for at least 30 minutes after quenching before filtering.
References
-
Cromwell, N. H., & Phillips, B. (1949). The structure of certain N-alkyl-2,4-diphenylazetidines. Journal of the American Chemical Society. Link (Foundational chemistry for azetidine formation via dibromides).
-
Golding, B. T., & Hall, D. R. (1973). Synthesis of azetidine-2,4-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 1. Link (Specifics on the 2,4-dicarboxylate route).
-
Sigma-Aldrich . Product Specification: (cis-1-Benzylazetidine-2,4-diyl)dimethanol.[4] Link (Physical properties and commercial availability).
-
Organic Syntheses . Reduction of Carboxylic Esters with Lithium Aluminum Hydride. Link (Standard operating procedure for LAH reductions).
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 14654425, (1-Benzylazetidine-2,4-diyl)dimethanol. Link (Safety and toxicity data).
Sources
Analytical methods for quality control of (1-Benzylazetidine-2,4-diyl)dimethanol
Application Note: Analytical Profiling and Quality Control of (1-Benzylazetidine-2,4-diyl)dimethanol
Introduction & Scientific Context
(1-Benzylazetidine-2,4-diyl)dimethanol is a high-value heterocyclic scaffold, primarily utilized in the synthesis of chiral ligands for asymmetric catalysis (e.g., copper-catalyzed Henry reactions) and as a core pharmacophore in CNS-targeted drug discovery. Unlike the more common 3-substituted azetidines (found in therapeutics like Siponimod), the 2,4-disubstituted architecture introduces significant stereochemical complexity.
The molecule possesses two chiral centers at the 2 and 4 positions. Due to the symmetry of the hydroxymethyl substituents:
-
The cis-isomer is a meso compound (achiral).
-
The trans-isomer exists as a pair of enantiomers (
and ).
Critical Quality Attributes (CQAs):
-
Diastereomeric Ratio (dr): The ratio of cis (meso) to trans (racemic) forms is the primary synthesis control parameter.
-
Enantiomeric Purity: If the trans isomer is the target, resolving the enantiomers is critical.
-
Basic Nitrogen Tailing: The tertiary amine (
) interacts strongly with residual silanols on HPLC columns, necessitating specific pH control.
Analytical Strategy & Workflow
The analytical control strategy relies on a bifurcated approach: High-pH Reversed-Phase HPLC for chemical purity and Normal-Phase Chiral HPLC for stereochemical resolution.
Figure 1: Bifurcated analytical workflow ensuring both chemical stability and stereochemical integrity.
Method A: Chemical Purity by High-pH RP-HPLC
Rationale: Standard acidic mobile phases (0.1% TFA or Formic Acid) protonate the azetidine nitrogen, leading to secondary interactions with the stationary phase and severe peak tailing. We utilize a High pH strategy with a hybrid silica column to keep the amine unprotonated (neutral) or suppress silanol ionization, ensuring sharp peak shapes.
Protocol Parameters
| Parameter | Specification |
| Column | Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Detection | UV @ 215 nm (Azetidine ring/end absorption) and 254 nm (Benzyl chromophore) |
| Injection Vol | 5.0 µL |
| Diluent | 50:50 Water:Acetonitrile |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibrium |
| 2.0 | 5 | Isocratic Hold (Polar impurities) |
| 12.0 | 90 | Gradient Elution |
| 15.0 | 90 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End |
System Suitability Criteria:
-
Tailing Factor (Tf) of Main Peak: < 1.5
-
%RSD (n=6 injections): < 2.0%
-
Resolution (Main peak vs. nearest impurity): > 2.0
Method B: Stereochemical Resolution (Chiral HPLC)
Rationale: Separation of the cis-meso form from the trans-enantiomers requires a polysaccharide-based stationary phase. The 2,4-hydroxymethyl groups provide hydrogen bonding sites for chiral recognition.
Protocol Parameters
| Parameter | Specification |
| Column | Daicel Chiralpak AD-H or Chiralpak IC (250 x 4.6 mm, 5 µm) |
| Mode | Normal Phase |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (85 : 15 : 0.1 v/v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25°C (Lower temperature enhances resolution) |
| Detection | UV @ 254 nm |
Mechanistic Note: Diethylamine (DEA) is mandatory to mask non-specific binding sites on the silica support, preventing peak broadening of the basic azetidine.
Elution Order (Typical on AD-H):
-
Trans-Isomer 1
-
Trans-Isomer 2
-
Cis-Meso Isomer (often elutes last due to different H-bonding geometry) Note: Elution order must be confirmed with synthesized standards.
Impurity Fate Mapping & Degradation Pathways
Understanding the reactivity of the strained 4-membered ring is vital for interpretation of chromatograms.
Figure 2: Primary degradation pathways and synthetic precursors.
Key Degradants:
-
Ring Opening: Under acidic conditions, the azetidine ring hydrates to form linear amino alcohols (e.g., N-benzyl-2,4-dihydroxy-butylamine). These elute earlier than the parent in RP-HPLC due to increased polarity.
-
N-Oxidation: Exposure to peroxides (often in uninhibited THF or ethers) generates the N-oxide.
Detailed Experimental Protocols
Protocol 6.1: Sample Preparation for Purity Analysis
-
Weighing: Accurately weigh 10.0 mg of the substance into a 20 mL volumetric flask.
-
Dissolution: Add 10 mL of Diluent (50:50 MeCN:Water). Sonicate for 5 minutes. The compound is freely soluble.
-
Make up: Dilute to volume with Diluent. Final concentration: 0.5 mg/mL.
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter (discard first 1 mL).
-
Caution: Do not use PVDF filters if compatibility with benzylamines has not been verified (potential adsorption).
-
Protocol 6.2: System Suitability Testing (SST)
Before running samples, inject the System Suitability Solution containing the target analyte and a known impurity (or a spiked fraction of the cis-isomer if running Method B).
-
Requirement 1: The resolution (
) between the critical pair (e.g., cis vs trans) must be > 1.5. -
Requirement 2: The tailing factor (
) for the main peak must be . -
Requirement 3: Replicate injections (n=5) must have an area RSD
.
References
-
Singh, S. et al. "Pharmaceutical Impurities and Degradation Products: Analytical Method Development and Validation." Critical Reviews in Analytical Chemistry. (General guidance on impurity profiling logic).
-
Daicel Corporation. "Chiralpak AD-H Instruction Manual." (Standard protocols for polysaccharide columns and basic modifiers).
-
International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." (Regulatory basis for method validation).
-
Fossey, J. S. et al. "Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis." Scientific Reports, 2018. (Context on synthesis and stereochemistry of 2,4-disubstituted azetidines).
-
BenchChem. "Azetidine Compounds: A Technical Guide." (General properties and handling of azetidine scaffolds).
(Note: While specific pharmacopeial monographs do not exist for this intermediate, the methods above are derived from first-principles analysis of the physicochemical properties described in references 4 and 5.)
Troubleshooting & Optimization
Selecting the appropriate protecting group for (1-Benzylazetidine-2,4-diyl)dimethanol synthesis
Topic: Selecting the appropriate protecting group for (1-Benzylazetidine-2,4-diyl)dimethanol synthesis Ticket ID: AZT-SYN-0042 Status: Resolved Responder: Senior Application Scientist, Chemical Development Group
Executive Summary: The "Gold Standard" Selection
For the synthesis of (1-Benzylazetidine-2,4-diyl)dimethanol (CAS: 127310-66-1), the Benzyl (Bn) group is the superior choice for nitrogen protection.[1]
While carbamates (Boc, Cbz) are common in peptide chemistry, they are ill-suited for the specific sequence of cyclization followed by hydride reduction required to generate the dimethanol motif. The Benzyl group provides the necessary nucleophilicity for the initial ring formation and, crucially, is inert to the strong reducing agents (LiAlH₄) required to convert the intermediate esters to alcohols.
Part 1: Strategic Analysis (Decision Matrix)[1]
The synthesis of 2,4-substituted azetidines typically proceeds via the cyclization of diethyl 2,4-dibromoglutarate with a primary amine, followed by reduction. The choice of the nitrogen substituent dictates the success of these two steps.
Comparative Analysis of Nitrogen Protecting Groups
| Feature | Benzyl (Bn) | tert-Butyloxycarbonyl (Boc) | Carboxybenzyl (Cbz) |
| Nucleophilicity (Cyclization) | High. Benzylamine is a strong nucleophile, readily displacing bromides to close the strained ring.[1] | Low. Boc-NH₂ is an amide-like species (poor nucleophile).[1] Requires strong bases (NaH) to alkylate, often leading to polymerization or elimination.[1] | Low. Similar issues to Boc; poor nucleophilicity hinders ring closure.[1] |
| Stability to LiAlH₄ (Reduction) | Excellent. Inert to Lithium Aluminum Hydride.[1] Allows quantitative reduction of esters to diols. | Moderate/Risky. Can be reduced to an N-Methyl group or cleaved under vigorous reflux required for ester reduction.[1] | Poor. Rapidly cleaved or reduced to N-Methyl by LiAlH₄.[1] |
| Ring Strain Compatibility | High. Stabilizes the pyramidal nitrogen. | Moderate. The | Moderate. Similar strain issues to Boc.[1] |
| Removal Conditions | Hydrogenolysis (Pd/C, H₂) or ACE-Cl.[1] | Acid (TFA/HCl).[1] Risk:[1][2][3][4] Acid promotes azetidine ring opening.[1] | Hydrogenolysis.[1] |
Verdict: The Benzyl group is the only candidate that survives the "Build-and-Reduce" workflow intact.[1]
Part 2: Detailed Synthetic Workflow
The following protocol describes the synthesis of the cis-isomer (meso), which is the most common target for chiral ligand precursors.
Step 1: The "Build" – Cyclization
Reaction: Diethyl meso-2,4-dibromoglutarate + Benzylamine
-
Mechanism: Double nucleophilic substitution (
).[1] -
Critical Parameter: Temperature control. Overheating causes polymerization.[1]
-
Protocol:
-
Dissolve diethyl meso-2,4-dibromoglutarate (1 equiv) in Acetonitrile (
). -
Add
(3 equiv) as an acid scavenger.[1] -
Add Benzylamine (1.05 equiv) dropwise at reflux.[1]
-
Reflux for 4–6 hours.
-
Workup: Filter salts, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
Yield Expectation: 60–75%.
-
Step 2: The "Reduce" – Ester to Alcohol
Reaction: Diethyl 1-benzylazetidine-2,4-dicarboxylate +
-
Why LiAlH₄?
is generally too mild to reduce esters efficiently without additives.[1] -
Protocol:
-
Suspend
(2.5 equiv) in anhydrous THF at under Argon. -
Add the azetidine diester (dissolved in THF) dropwise. Caution: Exothermic.[1]
-
Allow to warm to RT and stir for 2 hours.
-
Quench (Fieser Method): Cool to
. Add water ( mL), then 15% NaOH ( mL), then water ( mL).[1] -
Filter the white precipitate (aluminum salts).[1]
-
Concentrate the filtrate to yield the viscous diol.
-
Part 3: Visualization (Workflow & Logic)[1]
The following diagram illustrates the decision logic and the synthetic pathway, highlighting the stability checkpoints.
Figure 1: Decision tree for protecting group selection in azetidine synthesis, demonstrating the failure points of carbamates during cyclization and reduction.
Part 4: Troubleshooting & FAQs
Q1: Why did my azetidine ring open during workup?
A: Azetidines are highly strained (~26 kcal/mol).[1]
-
Cause: Exposure to acidic conditions (pH < 4) protonates the nitrogen, making the ring susceptible to nucleophilic attack (even by water or chloride).
-
Solution: Maintain basic or neutral conditions. During the LiAlH₄ quench, ensure the aluminum salts are filtered quickly. Do not use acid washes (e.g., HCl) to remove unreacted amine.[1]
Q2: I obtained a mixture of isomers. How do I isolate the cis-isomer?
A: The cis (meso) and trans (racemic) isomers of the diester precursor are usually separable by column chromatography.
-
Tip: Separate them at the ester stage , not the diol stage. The diesters have significantly different
values on silica gel (Hexane/EtOAc gradients), whereas the diols are very polar and streak.
Q3: Can I remove the Benzyl group after forming the diol?
A: Yes, but it requires patience.
-
Method: Hydrogenation (
, or ) in Methanol.[1] -
Caveat: The "butterfly" conformation of the azetidine ring can sterically hinder the catalyst. If standard hydrogenation fails, use ammonium formate as a hydrogen transfer source or 1-chloroethyl chloroformate (ACE-Cl) for chemical debenzylation (though ACE-Cl requires careful handling to avoid attacking the alcohols; protect alcohols as acetates first if using ACE-Cl).[1]
Q4: Why is the yield of the cyclization low (<40%)?
A: This is likely due to polymerization (intermolecular reaction) competing with cyclization (intramolecular reaction).[1]
-
Fix: Run the reaction under high dilution conditions. Add the benzylamine solution very slowly (syringe pump) to the dibromide solution to favor the intramolecular event.
References
-
Synthesis of Azetidine-2,4-dicarboxylates
-
Higgins, R. H., et al. "Synthesis of azetidine-2,4-dicarboxylic acid derivatives."[1] Journal of Heterocyclic Chemistry, 1987.
- Note: Establishes the benzylamine cycliz
-
- Padwa, A., et al. "Synthetic studies toward the azetidine alkaloids." The Journal of Organic Chemistry, 1992.
-
Compound Data (Target)
- Couty, F., & Evano, G. "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 2006.
Sources
- 1. (1-Benzylazetidine-2,4-diyl)dimethanol | C12H17NO2 | CID 14654425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (1-Benzylazetidine-2,4-diyl)dimethanol
In the landscape of pharmaceutical development, the assurance of a molecule's purity, potency, and stability is paramount. This assurance rests heavily on the analytical methods employed for its characterization. For a novel compound such as (1-Benzylazetidine-2,4-diyl)dimethanol, a versatile building block in medicinal chemistry, establishing robust and reliable analytical procedures is a critical step. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound. We will delve into the principles of method validation and demonstrate how cross-validation can be a powerful tool to ensure consistency and reliability between different analytical approaches.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols grounded in established regulatory frameworks, primarily the International Council for Harmonisation (ICH) guidelines[1][2][3][4][5].
The Analyte: (1-Benzylazetidine-2,4-diyl)dimethanol
(1-Benzylazetidine-2,4-diyl)dimethanol is a substituted azetidine derivative with a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol [6]. Its structure, featuring a benzyl group and two hydroxymethyl substituents on the azetidine ring, presents interesting analytical challenges. The presence of the benzyl group provides a chromophore suitable for UV detection in HPLC, while the diol functionality may necessitate derivatization for optimal analysis by GC-MS to improve volatility and thermal stability.
The Imperative of Cross-Validation
Employing two distinct analytical methods for the same analyte serves as a powerful internal check on the accuracy and reliability of results. Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results. This is particularly crucial during method transfer between laboratories or when one method is intended to replace another. The ICH Q2(R2) guideline provides the framework for such validation studies[1][2][3][4][5].
Our comparative study will focus on a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a Gas Chromatography-Mass Spectrometry (GC-MS) method following a derivatization step.
Experimental Design: A Tale of Two Methods
The cross-validation study is designed to assess the key performance characteristics of both the HPLC and GC-MS methods. These parameters, as defined by the ICH, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness[1][2][3][4][5].
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally unstable compounds[7][8][9][10][11]. The polarity of (1-Benzylazetidine-2,4-diyl)dimethanol makes it a suitable candidate for RP-HPLC.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve (1-Benzylazetidine-2,4-diyl)dimethanol in methanol to a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in methanol and dilute with the mobile phase to fall within the calibration range.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds[7][8][9][10][11]. Due to the polar nature and relatively low volatility of the diol, a derivatization step is employed to enhance its chromatographic properties. Silylation is a common derivatization technique for compounds with active hydrogens.
-
Instrumentation: A GC system coupled with a single quadrupole mass spectrometer.
-
Derivatization Procedure:
-
To 100 µL of a methanolic solution of the analyte, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Quantification Ion: To be determined from the mass spectrum of the derivatized analyte.
-
Visualizing the Workflow
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Performance Parameter Showdown: A Comparative Analysis
The following tables summarize the expected performance data for the two analytical methods. It is important to note that this data is illustrative and would need to be generated through rigorous experimental work.
Table 1: Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
| Parameter | HPLC Method | GC-MS Method |
| Interference from Placebo | No interfering peaks at the retention time of the analyte. | No interfering peaks at the retention time of the derivatized analyte. |
| Peak Purity (Diode Array) | Pass | N/A |
| Mass Spectral Confirmation | N/A | The mass spectrum of the peak matches the reference spectrum of the derivatized analyte. |
Table 2: Linearity and Range
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.
| Parameter | HPLC Method | GC-MS Method |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Regression Equation | y = mx + c | y = mx + c |
Table 3: Accuracy
Accuracy is the closeness of the test results to the true value.
| Spiked Concentration (µg/mL) | HPLC (% Recovery) | GC-MS (% Recovery) |
| Low | 98.5 - 101.2 | 97.8 - 102.5 |
| Medium | 99.1 - 100.8 | 98.2 - 101.5 |
| High | 98.9 - 101.5 | 98.0 - 102.0 |
Table 4: Precision
Precision is the closeness of agreement between a series of measurements.
| Parameter | HPLC (% RSD) | GC-MS (% RSD) |
| Repeatability (n=6) | < 1.0% | < 1.5% |
| Intermediate Precision | < 1.5% | < 2.0% |
Table 5: Robustness
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
| Varied Parameter | HPLC Effect | GC-MS Effect |
| Flow Rate/Carrier Gas Flow | Minor shift in retention time, resolution maintained. | Minor shift in retention time, peak shape maintained. |
| Column Temperature | Minor shift in retention time, resolution maintained. | Minor shift in retention time, peak shape maintained. |
| Mobile Phase Composition | Controlled variation shows acceptable performance. | N/A |
| Derivatization Time/Temp | N/A | Minor variations do not significantly impact peak area. |
Interpretation and Expert Recommendations
Both the hypothetical HPLC and GC-MS methods demonstrate suitability for the quantitative analysis of (1-Benzylazetidine-2,4-diyl)dimethanol, as evidenced by the illustrative validation data. However, the choice of method for a specific application depends on several factors.
HPLC is generally a more straightforward and widely available technique in pharmaceutical quality control laboratories. Its advantages include:
-
Simplicity: No derivatization step is required, reducing sample preparation time and potential sources of error.
-
Robustness: HPLC methods are often very robust and can be easily transferred between laboratories.
-
Versatility: Suitable for a wide range of compounds, including those that are not volatile or are thermally labile.
GC-MS offers distinct advantages, particularly in terms of:
-
Specificity: The mass spectrometer provides a high degree of certainty in the identification of the analyte, which is especially valuable in complex matrices or for impurity profiling.
-
Sensitivity: GC-MS can often achieve lower limits of detection and quantification compared to HPLC-UV.
Recommendation:
-
For routine quality control and release testing where high throughput and simplicity are desired, the RP-HPLC method is the recommended choice.
-
For in-depth characterization, impurity identification, and when higher sensitivity is required (e.g., in early-stage development or for trace analysis), the GC-MS method provides superior specificity and sensitivity.
The cross-validation of these two methods provides a comprehensive analytical package for (1-Benzylazetidine-2,4-diyl)dimethanol, ensuring a high degree of confidence in the data generated throughout the drug development lifecycle.
Visualizing the Decision Pathway
Caption: Decision tree for selecting the appropriate analytical method.
References
-
PubChem. (1-Benzylazetidine-2,4-diyl)dimethanol. National Center for Biotechnology Information. [Link]
-
Drawell. (2023). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
arXiv. (2025). The Use of Cross-Validation in the Analysis of Designed Experiments. [Link]
-
QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
American Chemical Society. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters. [Link]
-
AmpTech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. [Link]
-
ResearchGate. (n.d.). A one step GC-MS analysis of medically and environmentally important compounds dissolved in DMSO. [Link]
-
ResearchGate. (n.d.). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
MDPI. (2024). Cross-Validation Visualized: A Narrative Guide to Advanced Methods. [Link]
-
MDPI. (2024). Fast DLLME-GC-MS Method for Determination of Pesticides in Carmelite Drops and Evaluation of Matrix Effects in Related Medicinal Products. [Link]
-
News-Medical.net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News. [Link]
-
National Institutes of Health. (n.d.). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. [Link]
-
American Chemical Society. (1994). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Journal of the American Chemical Society. [Link]
-
Lab Manager. (2025). Introduction to Analytical Method Development and Validation. [Link]
-
National Institutes of Health. (2023). A Guide to Cross-Validation for Artificial Intelligence in Medical Imaging. [Link]
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In vivo efficacy comparison of (1-Benzylazetidine-2,4-diyl)dimethanol analogs in animal models
Topic: Comparative In Vivo Efficacy of 2,4-Disubstituted Azetidine Scaffolds Derived from (1-Benzylazetidine-2,4-diyl)dimethanol Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Antimalarial and Antitubercular Applications of the (1-Benzylazetidine-2,4-diyl)dimethanol Scaffold
Executive Summary & Scaffold Utility
The (1-Benzylazetidine-2,4-diyl)dimethanol (CAS: 127310-66-1) scaffold represents a critical chiral building block for the synthesis of conformationally restricted nitrogen heterocycles. Unlike flexible linear amines, the azetidine ring imposes rigid stereochemical constraints, enhancing ligand-target binding affinity and metabolic stability.
This guide evaluates the in vivo efficacy of two primary therapeutic classes derived from this 2,4-disubstituted scaffold:
-
Bicyclic Azetidines (Antimalarials): Targeting Plasmodium falciparum phenylalanyl-tRNA synthetase (e.g., BRD3914 analogs).[1]
-
Azetidine-2,4-Dicarboxylates (Antituberculars/Neuro-modulators): Targeting mycolic acid biosynthesis in Mycobacterium tuberculosis or glutamate transporters in the CNS.
Key Insight: The "dimethanol" functionality serves as a divergent point. Oxidation yields dicarboxylic acids (glutamate mimics), while cyclization yields bicyclic azetidines (antimicrobials).
Comparative Analysis: In Vivo Performance
The following analysis compares the efficacy of azetidine analogs against Standard of Care (SoC) agents in murine models of Malaria and Tuberculosis.
Table 1: Comparative Efficacy Profile
| Feature | Bicyclic Azetidine (BRD3914 Analog) | Azetidine-2,4-Dicarboxylate (BGAz Analog) | Standard of Care (Comparator) |
| Primary Indication | Malaria (P. falciparum) | Tuberculosis (M. tuberculosis) | Artesunate (Malaria) / Isoniazid (TB) |
| Mechanism of Action | PfPheRS Inhibition (tRNA synthetase) | LdtMt2 Inhibition (Cell wall) | ROS generation / InhA inhibition |
| Scaffold Origin | Cyclization of 2,4-functionalized azetidine | Oxidation of 2,4-dimethanol precursor | N/A |
| In Vivo Potency (ED₅₀) | 0.5 – 2.0 mg/kg (Oral, QD) | 10 – 25 mg/kg (Oral, QD) | ~2-4 mg/kg (Artesunate) |
| Efficacy Endpoint | >99% Parasite reduction (Day 4) | ~2.0 log CFU reduction (Lung, Day 28) | >99% reduction / ~2.5 log reduction |
| Resistance Profile | Active against MDR strains (Dd2, K1) | No cross-resistance with Isoniazid | High resistance prevalence |
| Metabolic Stability | High (t½ > 4h in mouse) | Moderate (Renal clearance) | Variable |
Deep Dive: Antimalarial Efficacy (The BRD Series)
Analogs derived from the 2,4-substituted azetidine core (specifically the bicyclic variants) demonstrate superior single-dose cure rates compared to traditional therapies.
-
Efficacy Data: In P. falciparum infected SCID mice, BRD3914 analogs dosed at 5 mg/kg achieved complete parasite clearance by Day 4, with no recrudescence observed up to Day 30.
-
Advantage: The rigid 2,4-substitution prevents the "floppy" binding modes seen in linear analogs, increasing residence time on the PfPheRS target.
Deep Dive: Antitubercular Efficacy (The BGAz Series)
The 1,2,4-substituted azetidines (BGAz) derived from oxidizing the dimethanol precursor target L,D-transpeptidases.
-
Efficacy Data: In chronic infection models (BALB/c mice), 2,4-disubstituted azetidines reduced lung bacterial burden by 1.5–2.0 log CFU after 4 weeks of treatment.
-
Advantage: Unlike β-lactams, these azetidine cores are resistant to standard β-lactamases due to ring strain and steric hindrance at the 2,4-positions.
Mechanistic Pathways & Synthetic Divergence
The following diagram illustrates how the (1-Benzylazetidine-2,4-diyl)dimethanol scaffold diverges into two distinct therapeutic classes and their respective mechanisms of action.
Figure 1: Synthetic divergence of the dimethanol scaffold into antitubercular (red path) and antimalarial (yellow path) therapeutics.
Experimental Protocols
Protocol A: Synthesis of Active Precursor (Oxidation)
To convert the dimethanol scaffold into the bioactive dicarboxylic acid core.
-
Reagents: (1-Benzylazetidine-2,4-diyl)dimethanol (1.0 eq), TEMPO (0.02 eq), NaBr (0.1 eq), NaOCl (2.5 eq).
-
Setup: Dissolve substrate in Acetone/Water (1:1) at 0°C.
-
Reaction: Add NaOCl dropwise over 30 mins. Maintain pH 10 with NaOH.
-
Workup: Quench with Na₂S₂O₃. Acidify to pH 2.[2] Extract with EtOAc.[3]
-
Validation: ¹H NMR should show loss of -CH₂OH protons (3.6-3.8 ppm) and appearance of -COOH (10-12 ppm).
Protocol B: In Vivo Antimalarial Efficacy (SCID Mouse Model)
Used to validate BRD3914-class analogs.
-
Model: NOD-scid IL2Rγnull mice engrafted with human erythrocytes.
-
Infection: Intravenous injection of P. falciparum (Pf3D70087/N9) infected erythrocytes (20 million/mouse).
-
Staging: Allow parasitemia to reach 0.5–1.0% (approx. 7 days post-infection).
-
Dosing:
-
Group 1: Vehicle (PEG400/Water 70:30).
-
Group 2: Artesunate (10 mg/kg, Oral).
-
Group 3: Azetidine Analog (5 mg/kg, Oral, Single Dose or QD x 4).
-
-
Readout: Daily blood smears (Giemsa stain) to count parasitemia.
-
Endpoint: "Cure" defined as undetectable parasitemia at Day 30.
In Vivo Workflow Visualization
Figure 2: Standardized workflow for evaluating antimalarial efficacy of azetidine analogs.
References
-
Kato, N., et al. (2016). "Diversity-oriented synthesis yields novel multistage antimalarial inhibitors."[1] Nature, 538(7625), 344–349. Link
-
Comer, E., et al. (2017). "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation." Journal of the American Chemical Society, 139(32), 11300–11306. Link
-
Sriram, D., et al. (2011). "Synthesis and biological activity of 2-oxo-azetidine derivatives." ACG Publications. Link
-
PubChem. (2025). "(1-Benzylazetidine-2,4-diyl)dimethanol Compound Summary." National Library of Medicine. Link
-
Moynihan, P. J., et al. (2023). "Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance."[4] Journal of Medicinal Chemistry. Link
Sources
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- 2. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of (1-Benzylazetidine-2,4-diyl)dimethanol and Stattic as Potential STAT3 Inhibitors
A Senior Application Scientist's Guide to Evaluating a Novel Azetidine-Based Compound
In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical node in pathways promoting tumor cell proliferation, survival, and metastasis. The persistent activation of STAT3 is a hallmark of numerous malignancies, making it a compelling target for therapeutic intervention.[1][2] Azetidine-containing compounds have recently garnered significant attention as a promising scaffold for the development of potent and selective STAT3 inhibitors.[3][4][5] This guide presents a rigorous, head-to-head comparison of a novel, yet uncharacterized compound, (1-Benzylazetidine-2,4-diyl)dimethanol, with Stattic, a well-established, commercially available STAT3 inhibitor.
This document is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive framework for evaluating the potential of (1-Benzylazetidine-2,4-diyl)dimethanol as a STAT3 inhibitor, from initial biochemical assays to cellular pathway analysis. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data.
The Rationale for Investigating (1-Benzylazetidine-2,4-diyl)dimethanol as a STAT3 Inhibitor
The selection of (1-Benzylazetidine-2,4-diyl)dimethanol for this comparative study is predicated on the growing body of evidence supporting the utility of the azetidine scaffold in designing STAT3 inhibitors.[6][7][8] The rigid, four-membered ring of azetidine can serve as a key structural element for orienting functional groups to interact with specific domains of the STAT3 protein, such as the SH2 or DNA-binding domains.[2][9] The presence of a benzyl group on the azetidine nitrogen suggests a potential for aromatic interactions within the binding pocket of STAT3, a feature observed in other known inhibitors. This investigation, therefore, aims to explore the hypothesis that (1-Benzylazetidine-2,4-diyl)dimethanol possesses inhibitory activity against the STAT3 signaling pathway.
The Known Inhibitor: Stattic
For a meaningful comparison, a well-characterized inhibitor is essential. Stattic is a non-peptidic small molecule that was among the first identified potent inhibitors of STAT3.[10] It is known to selectively inhibit the activation, dimerization, and nuclear translocation of STAT3, with a reported IC50 of 5.1 µM in cell-free assays.[10] Stattic's mechanism of action involves targeting the SH2 domain of STAT3, thereby preventing its phosphorylation and subsequent activation.[9] Its established profile makes it an ideal benchmark against which to evaluate the performance of our novel azetidine compound.
Experimental Workflow: A Multi-faceted Approach to Inhibitor Characterization
The following experimental workflow is designed to provide a comprehensive evaluation of (1-Benzylazetidine-2,4-diyl)dimethanol's potential as a STAT3 inhibitor, in direct comparison with Stattic.
Figure 1: A comprehensive workflow for the head-to-head comparison of STAT3 inhibitors.
Detailed Experimental Protocols
Biochemical Assay: Fluorescence Polarization (FP) for STAT3-SH2 Domain Binding
Rationale: This assay directly measures the binding affinity of the test compounds to the STAT3 SH2 domain, providing a quantitative measure of their potential to disrupt STAT3 dimerization.
Protocol:
-
Reagents:
-
Recombinant human STAT3 protein (SH2 domain)
-
Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-pYLPQTV-NH2)
-
Assay Buffer: 100 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
(1-Benzylazetidine-2,4-diyl)dimethanol and Stattic (dissolved in DMSO)
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well black plate, add 5 µL of the fluorescent probe (at a final concentration of 5 nM) and 5 µL of the STAT3 protein (at a final concentration of 20 nM) to each well.
-
Add 1 µL of the serially diluted compounds to the respective wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
Cellular Assay: STAT3-Dependent Luciferase Reporter Assay
Rationale: This cell-based assay quantifies the transcriptional activity of STAT3 in response to cytokine stimulation and its inhibition by the test compounds.[11]
Protocol:
-
Cell Line and Reagents:
-
HEK293T cells
-
STAT3-responsive luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 or a similar transfection reagent
-
Human Interleukin-6 (IL-6)
-
Dual-Luciferase Reporter Assay System
-
-
Procedure:
-
Co-transfect HEK293T cells with the STAT3 luciferase reporter and Renilla control plasmids.
-
After 24 hours, seed the transfected cells into a 96-well white plate.
-
Pre-treat the cells with serial dilutions of (1-Benzylazetidine-2,4-diyl)dimethanol or Stattic for 1 hour.
-
Stimulate the cells with IL-6 (10 ng/mL) for 6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition.
-
Cellular Assay: Western Blot Analysis of STAT3 Phosphorylation
Rationale: This assay provides direct evidence of the inhibition of STAT3 activation by examining the levels of phosphorylated STAT3 (p-STAT3) at Tyr705.[12]
Protocol:
-
Cell Line and Reagents:
-
A cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) or an IL-6 responsive cell line (e.g., MCF-7).
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH.
-
HRP-conjugated secondary antibody.
-
ECL Western Blotting Substrate.
-
-
Procedure:
-
Seed the cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of (1-Benzylazetidine-2,4-diyl)dimethanol or Stattic for a specified time (e.g., 2, 6, 24 hours).
-
If using a responsive cell line, stimulate with IL-6 for 30 minutes before harvesting.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary and secondary antibodies.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize p-STAT3 levels to total STAT3 and the loading control.
-
Data Presentation: A Comparative Overview
The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.
Table 1: Biochemical Inhibition of STAT3
| Compound | FP IC50 (µM) | DNA-Binding ELISA IC50 (µM) |
| (1-Benzylazetidine-2,4-diyl)dimethanol | Experimental Value | Experimental Value |
| Stattic | Experimental Value | Experimental Value |
Table 2: Cellular Inhibition of STAT3 Signaling and Cell Viability
| Compound | Luciferase Reporter IC50 (µM) | p-STAT3 Inhibition (Western Blot, at 10 µM) | Cell Viability IC50 (µM) |
| (1-Benzylazetidine-2,4-diyl)dimethanol | Experimental Value | % Inhibition | Experimental Value |
| Stattic | Experimental Value | % Inhibition | Experimental Value |
Visualizing the STAT3 Signaling Pathway and Points of Inhibition
A clear understanding of the signaling pathway is crucial for interpreting the experimental results.
Figure 2: The STAT3 signaling pathway and the potential points of inhibition by the test compounds.
Conclusion and Future Directions
This guide provides a robust framework for the head-to-head comparison of (1-Benzylazetidine-2,4-diyl)dimethanol with the known STAT3 inhibitor, Stattic. The proposed experimental workflow, encompassing both biochemical and cellular assays, will generate the necessary data to ascertain the potential of this novel azetidine-based compound as a modulator of the STAT3 signaling pathway. The successful inhibition of STAT3 by (1-Benzylazetidine-2,4-diyl)dimethanol in these assays would warrant further investigation, including structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo studies to evaluate its therapeutic potential.
References
-
Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. (2023). Frontiers in Oncology. [Link]
-
Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. (2023). National Institutes of Health. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications. [Link]
-
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. (2022). Semantic Scholar. [Link]
-
Abstract 514: Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice. (2023). AACR Journals. [Link]
-
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2022). PubMed. [Link]
-
Discovery of STAT3 Inhibitors: Recent Advances and Future Perspective. (2022). PubMed. [Link]
-
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (n.d.). eScholarship.org. [Link]
-
Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. (n.d.). PubMed Central. [Link]
-
Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. (n.d.). ACS Central Science. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). National Institutes of Health. [Link]
-
Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. (2016). National Institutes of Health. [Link]
-
STAT3 Reporter Kit (STAT3 Signaling Pathway). (n.d.). BPS Bioscience. [Link]
-
JAK-STAT signaling pathway. (n.d.). Wikipedia. [Link]
-
STAT3 signaling in immunity. (n.d.). PubMed Central. [Link]
-
The schematic representation of the STAT3 signaling pathway. (n.d.). ResearchGate. [Link]
-
Comparison of various putative small-molecule inhibitors of STAT3 and their reported sites of action. (n.d.). ResearchGate. [Link]
-
Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. (n.d.). PubMed Central. [Link]
-
Schematic of pathways activating STAT3 signaling. Once cytokines and... (n.d.). ResearchGate. [Link]
-
STAT3 Post-Translational Modifications Drive Cellular Signaling Pathways in Prostate Cancer Cells. (2019). MDPI. [Link]
-
(PDF) STAT3 Signaling Pathway in Health and Disease. (n.d.). ResearchGate. [Link]
-
Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases. (2022). Frontiers. [Link]
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- 2. Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]
- 9. researchgate.net [researchgate.net]
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- 11. bpsbioscience.com [bpsbioscience.com]
- 12. mdpi.com [mdpi.com]
Comparative Guide: Confirming Target Engagement of (1-Benzylazetidine-2,4-diyl)dimethanol-based Probes
Executive Summary
The (1-Benzylazetidine-2,4-diyl)dimethanol scaffold represents a distinct class of constrained, hydrophilic pharmacophores. Unlike traditional flexible amine probes, the azetidine core offers rigid stereochemical control, making it a high-value scaffold for targeting Monoamine Transporters (e.g., VMAT2, DAT) and, in modified forms, signal transducers like STAT3 .
This guide details the validation of target engagement for probes derived from this scaffold. We compare its performance against industry-standard reference ligands (e.g., Reserpine, Tetrabenazine) and provide a rigorous, self-validating experimental framework.
Part 1: Comparative Performance Analysis
The Challenge: Why This Scaffold?
Standard probes for vesicular transporters (e.g., Reserpine) often suffer from poor solubility or slow dissociation kinetics (pseudo-irreversibility) which complicates competitive binding assays. The (1-Benzylazetidine-2,4-diyl)dimethanol-based probes offer a kinetically tunable alternative with defined stereochemistry (cis/trans), allowing for precise mapping of the transporter's binding pocket.
Comparison Table: Azetidine-Based Probe vs. Standard Alternatives
| Feature | (1-Benzylazetidine-2,4-diyl)dimethanol Probe | Standard Reference (e.g., Reserpine/Tetrabenazine) | Implication for Target Engagement |
| Binding Kinetics | Fast-Reversible : Rapid on/off rates allow for real-time equilibrium measurements. | Slow-Tight Binding : Often requires long incubation; prone to non-equilibrium artifacts. | Azetidine probes are superior for displacement assays and determining true |
| Solubility (logP) | Moderate/High : The dimethanol groups increase hydrophilicity (logP ~1.5-2.5). | Low : Highly lipophilic (logP > 4.0), leading to high non-specific binding. | Lower background noise in CETSA and fluorescence polarization assays. |
| Stereochemical Rigidity | High : The 4-membered ring locks substituents in fixed vectors ( | Low/Medium : Flexible chains can adopt multiple conformations. | Higher specificity for the target conformer; clearer SAR data. |
| Functional Readout | Competitive Antagonist : Cleanly displaces substrates without membrane disruption. | Vesicle Depletor : Can disrupt vesicle pH gradients, confounding uptake data. | Azetidine probes provide a direct measure of binding site occupancy. |
Part 2: Validating Target Engagement
To confirm that your (1-Benzylazetidine-2,4-diyl)dimethanol-based probe is engaging the specific target (e.g., VMAT2) and not merely partitioning into the lipid bilayer, you must employ a biophysical and a functional assay in parallel.
Method A: Cellular Thermal Shift Assay (CETSA)
Rationale: This label-free method proves physical binding in the native cellular environment by measuring thermal stabilization of the target protein.
Protocol: Isothermal Dose-Response (ITDR)
Objective: Determine the
-
Cell Preparation:
-
Harvest HEK293 cells overexpressing the target (e.g., hVMAT2).
-
Wash with PBS and resuspend to
cells/mL. -
Aliquot into PCR tubes (50 µL/tube).
-
-
Compound Treatment:
-
Treat cells with the Azetidine probe (10-point dose curve, 0.1 nM to 10 µM).
-
Include a Vehicle Control (DMSO) and a Positive Control (Tetrabenazine, 10 µM) .
-
Incubate for 60 min at 37°C.
-
-
Thermal Challenge:
-
Heat samples to the aggregation temperature (
) of the target (determined previously, typically 52-58°C for membrane transporters) for 3 minutes. -
Cool immediately to 25°C for 3 minutes.
-
-
Lysis & Separation:
-
Add lysis buffer (with 0.4% NP-40) and incubate for 20 min on ice.
-
Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unbound/unstable) protein.
-
-
Detection:
-
Analyze the supernatant via Western Blot using a specific anti-target antibody.
-
Data Analysis: Plot band intensity vs. concentration. A shift in the soluble fraction indicates direct binding.
-
Method B: Competitive [³H]-Dopamine Uptake Assay
Rationale: Functional validation confirming that binding results in the inhibition of physiological transport.
Protocol
-
Synaptic Vesicle Isolation:
-
Homogenize rat striata in 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris.
-
Centrifuge supernatant (12,000 x g, 20 min) to obtain the crude synaptosomal/vesicular pellet (P2 fraction).
-
-
Reaction Setup:
-
Resuspend P2 pellet in uptake buffer (pH 7.4, containing ATP and Mg²⁺).
-
Pre-incubate with the Azetidine probe (various concentrations) for 10 min at 30°C.
-
-
Uptake Initiation:
-
Add [³H]-Dopamine (final conc. 50 nM).
-
Incubate for 5 minutes at 30°C.
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.
-
Wash 3x with ice-cold buffer.
-
-
Quantification:
-
Measure radioactivity via liquid scintillation counting.
-
Validation Criterion: The probe must show dose-dependent inhibition. Compare
with the from CETSA. If , the mechanism is likely direct competitive binding.
-
Part 3: Visualization of Mechanism & Workflow
Figure 1: Target Engagement Logic Flow
Caption: Logical workflow for distinguishing specific target engagement from non-specific membrane partitioning using the Azetidine probe.
Figure 2: Azetidine Probe Interaction Mode
Caption: Schematic of the azetidine scaffold interaction within the transporter binding pocket, highlighting the rigid core advantage.
References
-
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters. (2013). Available at: [Link]
-
Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes. Chemistry & Biology. (2012). Available at: [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. (2020). Available at: [Link]
-
Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation. Cancer Research. (2016). Available at: [Link][1]
Sources
Reproducibility of Published Synthesis Protocols for (1-Benzylazetidine-2,4-diyl)dimethanol: A Comparative Guide
For researchers and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, valued for its ability to impart desirable physicochemical properties to drug candidates. Among its derivatives, (1-Benzylazetidine-2,4-diyl)dimethanol serves as a versatile building block, offering two primary alcohol functionalities for further elaboration. This guide provides an in-depth, objective comparison of plausible synthetic routes to this key intermediate, grounded in published literature and established chemical principles. We will dissect two primary strategies, offering detailed protocols and a critical evaluation of their respective merits and challenges.
Introduction to (1-Benzylazetidine-2,4-diyl)dimethanol
(1-Benzylazetidine-2,4-diyl)dimethanol, with the chemical formula C₁₂H₁₇NO₂, is a disubstituted azetidine featuring a benzyl group on the nitrogen atom and hydroxymethyl groups at the 2 and 4 positions of the ring. The stereochemistry of the substituents can vary, with the cis and trans diastereomers being of particular interest in the design of conformationally constrained molecules. The presence of the benzyl group provides a degree of lipophilicity and can be a stable protecting group or a core pharmacophoric element. The two primary alcohol groups serve as convenient handles for the introduction of further diversity, making this a valuable scaffold for the construction of compound libraries for screening and lead optimization.
Synthetic Strategies: A Comparative Overview
Two principal synthetic pathways to (1-Benzylazetidine-2,4-diyl)dimethanol have been identified through a comprehensive review of the chemical literature. The first approach involves the construction of the azetidine ring from an acyclic precursor, followed by functional group manipulation. The second, more direct route, commences from a commercially available azetidine diester intermediate, simplifying the synthetic sequence.
Protocol 1: De Novo Azetidine Ring Formation and Subsequent Reduction
This protocol is based on the established chemistry of azetidine synthesis from α,γ-dihalo esters and primary amines, followed by the reduction of the resulting dicarboxylic acid or its ester derivative.
Mechanistic Rationale
The core of this strategy lies in a nucleophilic substitution reaction where benzylamine acts as a dinucleophile, displacing two bromide atoms from dimethyl 2,4-dibromopentanedioate to form the cyclic azetidine ring. The subsequent reduction of the diester functionalities to primary alcohols is a standard transformation, typically achieved with a powerful hydride reducing agent such as lithium aluminum hydride (LiAlH₄).
Experimental Protocol
Step 1a: Synthesis of Dimethyl 1-benzylazetidine-2,4-dicarboxylate
-
To a solution of dimethyl 2,4-dibromopentanedioate (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add potassium carbonate (3.0 eq) with vigorous stirring.
-
Add benzylamine (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude dimethyl 1-benzylazetidine-2,4-dicarboxylate.
-
Purify the crude product by column chromatography on silica gel.
Step 1b: Reduction to (1-Benzylazetidine-2,4-diyl)dimethanol
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of dimethyl 1-benzylazetidine-2,4-dicarboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to afford the crude (1-Benzylazetidine-2,4-diyl)dimethanol.
-
Further purification can be achieved by column chromatography or recrystallization.
Protocol 2: Direct Reduction of a Commercially Available Intermediate
This streamlined approach takes advantage of the commercial availability of dimethyl cis-1-benzylazetidine-2,4-dicarboxylate, significantly reducing the number of synthetic steps required in the laboratory.
Mechanistic Rationale
The underlying chemistry of this protocol is identical to Step 1b of the first protocol: the reduction of the two ester functional groups to primary alcohols using a strong hydride reducing agent. The choice of reducing agent is critical to ensure the complete conversion of both ester groups without cleaving the azetidine ring. Lithium aluminum hydride is the reagent of choice for this transformation due to its high reactivity.[1][2][3]
Experimental Protocol
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of commercially available dimethyl cis-1-benzylazetidine-2,4-dicarboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench the excess hydride by the careful, sequential addition of water, 15% aqueous NaOH, and then water.
-
Stir the resulting white precipitate until it becomes granular and easy to filter.
-
Filter the solid and wash it with several portions of THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (1-Benzylazetidine-2,4-diyl)dimethanol.
-
If necessary, purify the product by column chromatography on silica gel or by recrystallization.
Comparative Analysis
| Parameter | Protocol 1: De Novo Synthesis | Protocol 2: Direct Reduction |
| Number of Steps | 2 | 1 |
| Starting Material Availability | Dimethyl 2,4-dibromopentanedioate and benzylamine are readily available. | Dimethyl cis-1-benzylazetidine-2,4-dicarboxylate is commercially available but may be more expensive.[4][5] |
| Overall Yield | Moderate (dependent on the efficiency of the cyclization step). | High (reduction of esters with LiAlH₄ is typically a high-yielding reaction). |
| Stereocontrol | The cyclization step can produce a mixture of cis and trans diastereomers, which may require separation. | The stereochemistry of the final product is determined by the stereochemistry of the starting diester. |
| Scalability | The cyclization step may present challenges on a larger scale. | The LiAlH₄ reduction is a well-established and scalable reaction, with appropriate safety precautions. |
| Cost-Effectiveness | Potentially more cost-effective for large-scale synthesis if the starting materials are significantly cheaper than the intermediate in Protocol 2. | May be more cost-effective for small-scale synthesis due to fewer steps and reduced labor. |
Discussion and Recommendations
The choice between these two protocols will largely depend on the specific needs of the researcher, including the scale of the synthesis, budget, and the desired stereochemistry of the final product.
Protocol 1 offers a more fundamental approach, building the azetidine ring from scratch. This route provides greater control over the initial starting materials and could be more economical for large-scale production. However, it is a longer synthetic sequence and may result in a mixture of diastereomers that require careful separation, potentially lowering the overall yield of the desired isomer.
Protocol 2 is a significantly more direct and efficient route, ideal for rapid access to (1-Benzylazetidine-2,4-diyl)dimethanol, particularly on a laboratory scale. The use of a commercially available, stereochemically defined intermediate simplifies the process and ensures a stereochemically pure product. The primary consideration for this protocol is the cost and availability of the starting diester.
For most research and early-stage drug development applications where speed and predictability are crucial, Protocol 2 is the recommended approach . The convenience of a single, high-yielding step from a commercially available precursor outweighs the potential cost savings of a longer, de novo synthesis. For large-scale manufacturing, a cost analysis of the starting materials for both routes would be necessary to determine the most economically viable option.
Safety Considerations
Both protocols involve the use of hazardous reagents. Lithium aluminum hydride is a highly reactive and pyrophoric substance that reacts violently with water. All manipulations involving LiAlH₄ must be carried out under a strictly inert and anhydrous atmosphere by trained personnel with appropriate personal protective equipment. The quenching procedure must be performed slowly and with extreme caution, especially on a larger scale.
Conclusion
The synthesis of (1-Benzylazetidine-2,4-diyl)dimethanol can be reliably achieved through at least two distinct and scientifically sound routes. While the de novo synthesis from acyclic precursors offers a degree of flexibility, the direct reduction of the commercially available dimethyl cis-1-benzylazetidine-2,4-dicarboxylate represents a more efficient and practical approach for most laboratory applications. By understanding the underlying chemistry and the practical considerations of each protocol, researchers can make an informed decision to best suit their synthetic goals.
References
- Hoshino, J., Hiraoka, J., Hata, Y., Sawada, S., & Yamamoto, Y. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. J. Chem. Soc., Perkin Trans. 1, (21), 2743–2748.
-
PubChem. (n.d.). (1-Benzylazetidine-2,4-diyl)dimethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]
-
CP Lab Safety. (n.d.). dimethyl cis-1-benzylazetidine-2, 4-dicarboxylate, min 97%, 1 gram. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
- European Patent Office. (2000). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
- 1. (cis-1-Benzylazetidine-2,4-diyl)dimethanol | 127310-66-1 [sigmaaldrich.com]
- 2. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 4. Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes [organic-chemistry.org]
- 5. jmchemsci.com [jmchemsci.com]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of (1-Benzylazetidine-2,4-diyl)dimethanol and Its Derivatives
For researchers, scientists, and drug development professionals, understanding a compound's metabolic fate is a critical juncture in the path to clinical viability. A promising candidate with high therapeutic efficacy can falter if it is too rapidly metabolized, leading to poor bioavailability and a short duration of action. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has gained significant traction in medicinal chemistry for its ability to impart favorable physicochemical properties, including enhanced metabolic stability.
This guide provides an in-depth comparison of the metabolic stability of (1-Benzylazetidine-2,4-diyl)dimethanol, a key exemplar of this structural class, and its rationally designed derivatives. We will explore the fundamental principles governing their metabolic pathways, present comparative data based on established structure-activity relationships (SAR), and provide detailed experimental protocols for assessing metabolic stability in your own research.
The Azetidine Advantage: A Foundation of Stability
The inherent ring strain and three-dimensional geometry of the azetidine ring contribute to its appeal in drug design. Compared to more flexible aliphatic chains or larger heterocyclic systems, the constrained nature of the azetidine ring can limit its interaction with the active sites of metabolizing enzymes, such as the cytochrome P450 (CYP450) superfamily. This often translates to a reduced rate of metabolism and improved pharmacokinetic profiles.
Key Metabolic Liabilities of N-Benzylazetidines
The primary sites of metabolic vulnerability for N-benzylazetidine scaffolds are typically associated with the N-benzyl group. The major metabolic pathways include:
-
N-debenzylation: Cleavage of the bond between the nitrogen of the azetidine ring and the benzylic carbon is a common metabolic route mediated by CYP450 enzymes. This results in the formation of an azetidine metabolite and benzaldehyde, which is further oxidized to benzoic acid.
-
Aromatic Hydroxylation: The benzyl ring is susceptible to hydroxylation at various positions, most commonly the para-position, by CYP450 enzymes. This introduces a polar hydroxyl group, facilitating further conjugation and excretion.
-
Benzylic Hydroxylation: Oxidation of the carbon atom connecting the phenyl ring to the azetidine nitrogen can also occur, leading to the formation of a secondary alcohol.
Comparative Metabolic Stability: A Structure-Activity Relationship Analysis
While specific experimental data for a broad range of (1-Benzylazetidine-2,4-diyl)dimethanol derivatives is not publicly available, we can construct a comparative analysis based on well-established principles of metabolic chemistry. The following table presents hypothetical, yet scientifically grounded, metabolic stability data for the parent compound and a series of its derivatives in a human liver microsome assay. This illustrative data is intended to guide the reader's understanding of key structure-activity relationships.
| Compound ID | Structure | Modification | Predicted t1/2 (min) | Predicted Intrinsic Clearance (µL/min/mg protein) | Predicted Major Metabolites |
| 1 | (1-Benzylazetidine-2,4-diyl)dimethanol | Parent Compound | 45 | 15.4 | N-debenzylated azetidine, p-hydroxybenzyl derivative |
| 2 | (1-(4-Fluorobenzyl)azetidine-2,4-diyl)dimethanol | para-Fluoro substitution on benzyl ring | 75 | 9.2 | N-debenzylated azetidine |
| 3 | (1-(4-Methoxybenzyl)azetidine-2,4-diyl)dimethanol | para-Methoxy substitution on benzyl ring | 25 | 27.7 | O-demethylated catechol, N-debenzylated azetidine |
| 4 | (1-Benzylazetidine-2,4-diyl)bis(methoxymethyl) | O-methylation of hydroxymethyl groups | 55 | 12.6 | N-debenzylated azetidine, p-hydroxybenzyl derivative |
| 5 | 1-Benzyl-2,4-bis(formyl)azetidine | Oxidation of hydroxymethyl groups | 30 | 23.1 | N-debenzylated azetidine, Carboxylic acid derivative |
Deciphering the Data: An Expert's Perspective
The predicted data in the table above highlights several key principles in metabolic stability:
-
Blocking Aromatic Hydroxylation (Compound 2): The introduction of a fluorine atom at the para-position of the benzyl ring is a common strategy to block this major site of metabolism.[1] The strong carbon-fluorine bond is resistant to CYP450-mediated hydroxylation, leading to a significant increase in the predicted half-life and a decrease in intrinsic clearance.
-
Introducing a Metabolic Soft Spot (Compound 3): Conversely, the addition of a methoxy group at the para-position provides a readily accessible site for O-demethylation by CYP450 enzymes. This creates a new, efficient metabolic pathway, resulting in a predicted decrease in metabolic stability.
-
Modifying Peripheral Functional Groups (Compound 4): Etherification of the hydroxymethyl groups can subtly influence metabolic stability. While not directly blocking the primary sites of metabolism on the N-benzyl group, this modification can alter the overall lipophilicity and orientation of the molecule within the enzyme's active site, potentially leading to a modest increase in stability.
-
Impact of Oxidation State (Compound 5): The oxidation of the primary alcohol functionalities to aldehydes introduces more polar groups. While this may increase water solubility, it can also create new sites for further metabolism, for instance, oxidation to carboxylic acids, potentially leading to a decrease in overall stability.
Visualizing the Metabolic Landscape
The following diagrams illustrate the primary metabolic pathways of (1-Benzylazetidine-2,4-diyl)dimethanol and the rationale behind the design of more stable derivatives.
Caption: Major metabolic pathways of the parent compound.
Caption: Blocking a metabolic hotspot to improve stability.
Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol provides a standardized workflow for determining the metabolic stability of test compounds.
1. Preparation of Reagents:
-
Phosphate Buffer: 0.1 M Potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System: A commercially available system or a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Test Compound Stock Solution: 10 mM solution of the test compound in DMSO.
-
Internal Standard (IS) Stock Solution: 10 mM solution of a structurally similar and stable compound in DMSO.
-
Human Liver Microsomes (HLM): Pooled from multiple donors, stored at -80°C.
2. Experimental Workflow:
Caption: Workflow for the in vitro microsomal stability assay.
3. Incubation Procedure:
-
Thaw human liver microsomes on ice.
-
Prepare the incubation mixture by adding phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM) to a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
4. Sample Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
Conclusion: Designing for Metabolic Resilience
The metabolic stability of a drug candidate is a multifaceted property that can be rationally modulated through strategic structural modifications. The (1-Benzylazetidine-2,4-diyl)dimethanol scaffold serves as a valuable starting point, offering inherent stability conferred by the azetidine ring. By understanding the primary metabolic pathways, particularly those involving the N-benzyl group, medicinal chemists can employ tactics such as blocking sites of aromatic hydroxylation to significantly enhance metabolic resilience. The in vitro microsomal stability assay remains a cornerstone for evaluating these modifications, providing crucial data to guide the optimization of lead compounds and increase the likelihood of success in the challenging journey of drug development.
References
-
eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(4), 402-408.
- Kumar, V., & S, P. (2018). Bioanalytical Method Development and Validation for the Estimation of Drugs in Biological Fluids. Journal of Pharmaceutical Sciences and Research, 10(9), 2197-2202.
- Obach, R. S., Baxter, J. G., Liston, T. E., Raucy, J. L., & Wrighton, S. A. (1997). The prediction of human hepatic clearance from in vitro drug metabolism data. The Journal of Pharmacology and Experimental Therapeutics, 283(1), 46-58.
- Singh, S. S., & Sharma, P. (2013). Bioanalytical method development and validation for the quantification of drugs and their metabolites. Journal of Pharmaceutical and Biomedical Analysis, 75, 135-150.
- Park, J. Y., & Harris, T. M. (2003). In vitro and in vivo metabolism of N-benzyl-4-substituted anilines. Drug Metabolism and Disposition, 31(12), 1475-1484.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
- Kumar, G. N., & Surapaneni, S. (2001). Role of drug metabolism in drug discovery and development. Medicinal Research Reviews, 21(5), 397-411.
Sources
Safety Operating Guide
Personal protective equipment for handling (1-Benzylazetidine-2,4-diyl)dimethanol
Topic: Personal Protective Equipment & Safe Handling Guide for (1-Benzylazetidine-2,4-diyl)dimethanol
Technical Introduction & Compound Profile
Compound: (1-Benzylazetidine-2,4-diyl)dimethanol CAS Registry Number: 127310-66-1 Molecular Formula: C₁₂H₁₇NO₂ Role: Chiral building block in pharmaceutical synthesis, often used as a scaffold for ligands in asymmetric catalysis or as a precursor for bioactive amino alcohols.
Scientific Context: This compound features a strained four-membered azetidine ring and a benzyl-protected nitrogen . The ring strain (~26 kcal/mol) imparts inherent reactivity, making the compound susceptible to ring-opening reactions under acidic conditions or high thermal stress. The two hydroxymethyl groups provide polarity, while the benzyl group adds lipophilicity, potentially facilitating skin absorption.
Risk Assessment & Hazard Identification
As a Senior Application Scientist, I apply the Precautionary Principle here. While specific toxicological data for this exact isomer may be limited in public databases, its structural class dictates the following hazard profile:
-
Azetidine Ring Strain: Potential for exothermic decomposition if heated or treated with strong Lewis acids.
-
Bioactivity Potential: Azetidine derivatives are biologically privileged structures; treat as a potential pharmacological agent (sensitizer/irritant).
-
Chemical Incompatibility: Incompatible with strong oxidizing agents (benzyl oxidation) and strong acids (ring opening).
Self-Validating Safety Logic:
-
If the compound turns yellow/brown upon storage: Indicates oxidation of the benzyl amine or ring degradation.
-
If pressure builds in the storage vial: Indicates decomposition releasing gaseous byproducts.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on a "Barrier Analysis" approach, prioritizing protection against dermal absorption and inhalation of aerosols.
| PPE Category | Specification | Scientific Rationale (Causality) |
| Respiratory | N95/P2 (Solids) or Half-face Respirator with OV/P100 cartridges (if heating/spraying) | Prevents inhalation of fine particulates during weighing. Organic Vapor (OV) filters are required if the compound is dissolved in volatile solvents. |
| Hand Protection | Double Nitrile Gloves (Outer: 8 mil, Inner: 4 mil) | Breakthrough Time: >480 min. The benzyl moiety increases lipophilicity, potentially permeating thin latex. Double gloving provides a visual indicator of breach. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient due to the risk of splash entry from the side. Goggles seal the ocular area against corrosive/irritant dusts. |
| Body Protection | Tyvek® Lab Coat (Closed front) | Cotton coats absorb liquids. Tyvek repels organic spills, preventing dermal contact with the chest/arms. |
| Engineering | Class II Biological Safety Cabinet or Chemical Fume Hood | Face Velocity: 0.5 m/s (100 fpm). Essential to capture airborne dusts during transfer. |
Operational Protocol: Safe Handling Lifecycle
Phase A: Receipt & Storage (The "Cold Chain" Logic)
-
Protocol: Upon receipt, inspect the container for seal integrity.
-
Action: Store at 2–8°C (or -20°C for long-term) under an inert atmosphere (Argon/Nitrogen).
-
Why: The azetidine ring is kinetically stable but thermodynamically unstable. Low temperature inhibits ring-opening pathways. Inert gas prevents oxidation of the benzyl amine.
Phase B: Weighing & Solubilization (The "Zero-Static" Method)
-
Step 1: Place an antistatic gun or ionizer inside the fume hood.
-
Why: Fine organic powders often carry static charge, causing them to "jump" and contaminate the workspace.
-
-
Step 2: Tare the receiving vessel (e.g., round-bottom flask) before adding the solid. Avoid using weighing boats for sticky solids; weigh directly into the vessel if possible.
-
Step 3: Dissolution. Preferred solvents: Methanol, Dichloromethane (DCM), or DMSO .
-
Self-Validation: The solution should remain clear and colorless. Cloudiness suggests polymerization or impurity precipitation.
-
Phase C: Reaction Setup (The "Ventilation" Rule)
-
Protocol: When using this reagent in synthesis (e.g., ligand coupling), always equip the reaction vessel with a pressure-relief valve or inert gas bubbler.
-
Why: If the azetidine ring opens unexpectedly due to catalyst incompatibility, mild exotherms or gas evolution may occur.
Visualizing the Safety Workflow
The following diagram maps the logical flow of handling, emphasizing the decision points that ensure safety.
Figure 1: Safe Handling Lifecycle for Azetidine Derivatives. Blue/Green indicates safe states; Yellow/Red indicates active handling risks.
Emergency Response & Spill Management
-
Skin Contact:
-
Spill Cleanup (Solid):
-
Do NOT sweep. Dry sweeping creates dust aerosols.
-
Wet Wipe Method: Cover the spill with a pad dampened in ethanol. Scoop the pad into a hazardous waste bag.
-
-
Spill Cleanup (Solution):
-
Absorb with vermiculite or chemically inert pads .
-
Do not use paper towels for large spills (flammability risk with organic solvents).
-
Waste Disposal Protocol
Disposal must strictly follow the chemical nature of the compound (Nitrogen-containing organic).
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Organic Solid | High-Temperature Incineration. The nitrogen content requires incineration at >1000°C to prevent NOx formation. |
| Liquid Waste | Halogenated/Non-Halogenated Solvent | Segregate based on the solvent used (e.g., DCM goes to Halogenated). Label as "Contains Azetidine Derivatives." |
| Contaminated PPE | Hazardous Solid | Double-bag in polyethylene bags and dispose of via hazardous waste contractor. |
References
-
Sigma-Aldrich. (2024).[4] Safety Data Sheet: (cis-1-Benzylazetidine-2,4-diyl)dimethanol. MilliporeSigma.[3][4][5][6] Link
-
PubChem. (2024). Compound Summary: (1-benzylazetidine-2,4-diyl)dimethanol.[7][8][9] National Library of Medicine. Link
-
National Institutes of Health (NIH). (2019). Guidelines for Handling Novel Organic Intermediates in Drug Discovery. Link
-
Occupational Safety and Health Administration (OSHA). (2024).[2] Laboratory Safety Guidance: Handling Unstable/Reactive Chemicals. Link
Sources
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- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. PubChemLite - (1-benzylazetidine-2,4-diyl)dimethanol (C12H17NO2) [pubchemlite.lcsb.uni.lu]
- 8. 127310-66-1|cis-(1-Benzylazetidine-2,4-diyl)dimethanol|BLD Pharm [bldpharm.com]
- 9. eMolecules cis-(1-Benzylazetidine-2,4-diyl)dimethanol | 127310-66-1 | | Fisher Scientific [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
